

Application Notes and Protocols for Single-Cell Analysis of miR-143 Expression

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Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation.[1] It is widely recognized as a tumor suppressor in various cancers, including colorectal, breast, and prostate cancer.[1][2][3] Dysregulation of miR-143 expression is associated with uncontrolled cell proliferation, metastasis, and impaired cellular processes.[1] This document provides detailed application notes and protocols for the single-cell analysis of miR-143 expression, offering insights into its function and potential as a therapeutic target.

Importance of Single-Cell Analysis for miR-143

Recent studies have highlighted the critical importance of analyzing miR-143 expression at the single-cell level. Bulk tissue analysis can be misleading, as miR-143 expression is highly cell-type-specific. For instance, in the colon, miR-143 is highly expressed in mesenchymal cells like fibroblasts and smooth muscle cells, but not in colonic epithelial cells.[4] This differential expression is crucial for understanding its biological function and its role in the tumor microenvironment. Single-cell analysis allows for the precise identification of miR-143 expressing cell populations, unraveling the complex interplay between different cell types in both healthy and diseased states.

Quantitative Data Summary

The following tables summarize quantitative data on miR-143 expression and its validated targets from various studies.

Table 1: Relative Expression of miR-143 in Tissues and Cells (Bulk Analysis)

Tissue/Cell Line	Condition	Relative miR-143 Expression Level	Reference
Colorectal Cancer Tissue	Tumor vs. Normal	Significantly Lower	[1]
Breast Cancer Cell Lines (MCF-7, BT-474, MB-231)	vs. Normal Breast Epithelial Cells (MCF-10A)	Significantly Downregulated	[3]
Osteosarcoma Tissues and Cells	Tumor vs. Normal	Decreased	[5]
Gastric Cancer Tissues	Tumor vs. Adjacent Normal	Highly Expressed	[3]

Table 2: Validated miR-143 Targets and Luciferase Assay Data

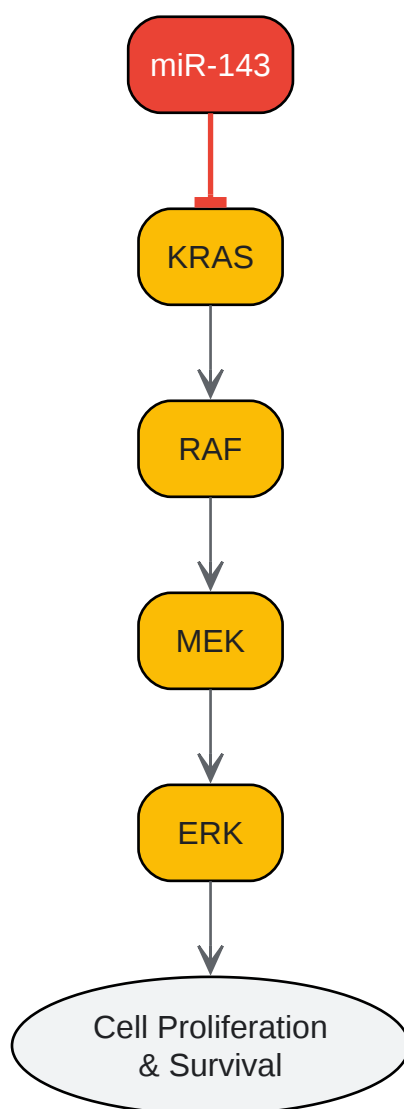
Target Gene	Cancer Type	Luciferase Reporter Assay Result	Reference
KRAS	Colorectal Cancer	Significant reduction in luciferase activity with wild-type 3'UTR	[2]
IGF1R	Colorectal Cancer	Significant reduction in luciferase activity with wild-type 3'UTR	[1]
BCL-2	Colorectal Cancer	Lower levels observed in cells treated with miR-143	[1]
MACC1	Colorectal Cancer	Direct interaction validated using a 3'UTR luciferase reporter gene	[1]
ITGA6	Colorectal Cancer	miR-143 targets ITGA6 mRNA, reducing its protein expression	[1]
CIAPIN1	Breast Cancer	Significant reduction in luciferase activity with wild-type 3'UTR	[6]
TAK1	Ovarian Cancer	miR-143-3p down-regulated the expression of TAK1	[7]

Signaling Pathways Regulated by miR-143

miR-143 is a key regulator of several critical signaling pathways implicated in cancer progression, most notably the KRAS and PI3K/AKT pathways.

miR-143 and the KRAS Signaling Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in many cancers.[2] miR-143 directly targets the 3' untranslated region (UTR) of KRAS mRNA, leading to its degradation or translational repression.[2] This inhibition of KRAS by miR-143 subsequently downregulates downstream effector pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2]

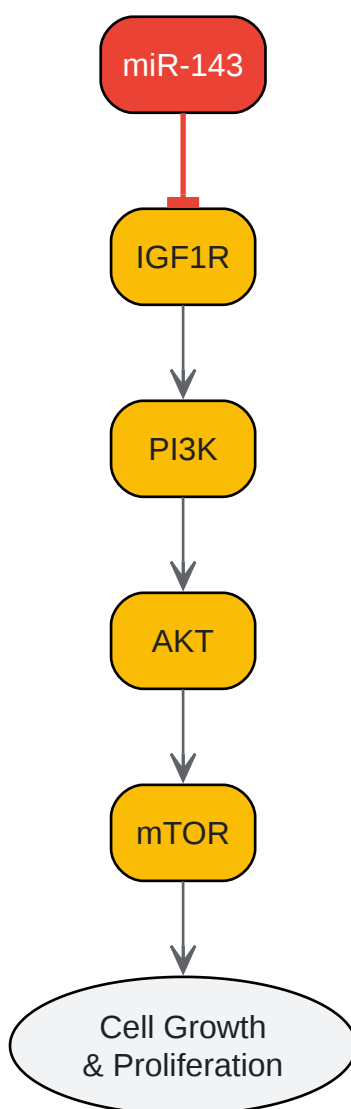


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miR-143 directly inhibits KRAS, suppressing downstream signaling.

miR-143 and the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] miR-143 can indirectly influence this pathway by targeting upstream regulators or downstream effectors. For instance, by targeting Insulin-like Growth Factor 1 Receptor (IGF1R), miR-143 can inhibit the activation of the PI3K/AKT pathway.[9]



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miR-143 indirectly inhibits the PI3K/AKT pathway by targeting IGF1R.

Experimental Protocols

Detailed protocols for key experiments in the single-cell analysis of miR-143 are provided below.

Protocol 1: Single-Cell Suspension Preparation for miRNA Analysis

This protocol outlines the general steps for preparing a single-cell suspension from tissue samples, a crucial first step for any single-cell analysis.



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Workflow for preparing a single-cell suspension from tissue.

Materials:

- Fresh tissue sample
- DMEM/F12 medium
- Collagenase Type IV (1 mg/mL)
- Dispase (1 mg/mL)
- DNase I (100 U/mL)
- Fetal Bovine Serum (FBS)
- 70 µm cell strainer
- ACK lysis buffer (for blood-rich tissues)
- Phosphate-buffered saline (PBS)
- Trypan blue solution

- Hemocytometer or automated cell counter

Procedure:

- Place the fresh tissue sample in a sterile petri dish with cold DMEM/F12 medium.
- Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
- Transfer the minced tissue to a 50 mL conical tube and add the enzymatic digestion solution (Collagenase, Dispase, and DNase I in DMEM/F12).
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the enzymatic reaction by adding an equal volume of DMEM/F12 with 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
- If necessary, perform red blood cell lysis by incubating the cell pellet with ACK lysis buffer for 5 minutes on ice.
- Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold PBS. Repeat this step twice.
- Resuspend the final cell pellet in an appropriate buffer for downstream applications.
- Determine cell concentration and viability using Trypan blue and a hemocytometer.

Protocol 2: In Situ Hybridization (ISH) for miR-143 Detection in Single Cells

This protocol allows for the visualization of miR-143 expression within individual cells in a tissue section.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections
- Xylene and ethanol series for deparaffinization and rehydration

- Proteinase K
- Hybridization buffer
- DIG-labeled LNA probe for miR-143
- Stringent wash buffers (e.g., SSC buffers)
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate solution
- Nuclear fast red counterstain

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 minutes).
 - Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (5 minutes each).
 - Rinse in DEPC-treated water.
- Permeabilization:
 - Digest with Proteinase K (10-20 µg/mL) at 37°C for 10-30 minutes.
 - Wash with PBS.
- Hybridization:
 - Pre-hybridize slides in hybridization buffer at 55°C for 2 hours.
 - Hybridize with the DIG-labeled miR-143 LNA probe (e.g., 50 nM) in hybridization buffer overnight at 55°C.
- Stringent Washes:

- Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature.
- Immunodetection:
 - Block with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour.
 - Incubate with anti-DIG-AP antibody (1:1500) overnight at 4°C.
 - Wash with TBST.
- Detection:
 - Incubate slides with NBT/BCIP substrate solution in the dark until the desired color develops.
 - Stop the reaction by washing with water.
- Counterstaining and Mounting:
 - Counterstain with nuclear fast red.
 - Dehydrate through an ethanol series and clear with xylene.
 - Mount with a permanent mounting medium.

Protocol 3: Luciferase Reporter Assay for miR-143 Target Validation

This protocol is used to experimentally validate the direct interaction between miR-143 and its predicted target genes.^[10]

Materials:

- HEK293T or other suitable cell line
- Dual-luciferase reporter vector (e.g., psiCHECK-2)
- miR-143 mimic and negative control mimic

- Lipofectamine 2000 or other transfection reagent
- Dual-Glo Luciferase Assay System
- 96-well white-walled plates

Procedure:

- Vector Construction:
 - Clone the 3'UTR of the putative target gene containing the predicted miR-143 binding site downstream of the Renilla luciferase gene in the dual-luciferase reporter vector.
 - Create a mutant construct by site-directed mutagenesis of the miR-143 seed sequence binding site in the 3'UTR.
- Cell Seeding:
 - Seed HEK293T cells in a 96-well plate at a density of 1×10^4 cells per well.
- Transfection:
 - Co-transfect the cells with the wild-type or mutant reporter vector (e.g., 100 ng) and the miR-143 mimic or negative control mimic (e.g., 20 nM) using a suitable transfection reagent.
- Incubation:
 - Incubate the cells for 24-48 hours at 37°C.
- Luciferase Assay:
 - Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.

- A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type vector and the miR-143 mimic compared to controls indicates a direct interaction.

Conclusion

The single-cell analysis of miR-143 expression is paramount for accurately deciphering its role in cellular heterogeneity, tumor microenvironment interactions, and disease pathogenesis. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the intricate functions of miR-143 at the single-cell level, paving the way for the development of novel diagnostic and therapeutic strategies.

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